molecular formula C22H28N2O4S B2354317 N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941990-97-2

N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2354317
CAS No.: 941990-97-2
M. Wt: 416.54
InChI Key: URGVACXQRIAXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a piperidine ring substituted with a 4-methoxyphenylsulfonyl group and an acetamide linkage to a 3,5-dimethylphenyl moiety. This compound was synthesized via a multi-step reaction involving 1,3,4-oxadiazole intermediates, yielding an off-white solid with a melting point of 176–178°C and a high purity (86% yield) . The compound’s design aligns with trends in medicinal chemistry, where sulfonyl and piperidine groups are often employed to enhance metabolic stability and target affinity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16-12-17(2)14-18(13-16)23-22(25)15-19-6-4-5-11-24(19)29(26,27)21-9-7-20(28-3)8-10-21/h7-10,12-14,19H,4-6,11,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGVACXQRIAXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly its role as a selective D3 dopamine receptor agonist. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), pharmacological effects, and relevant research findings.

Structure and Synthesis

The compound features a complex structure with a piperidine core substituted with a sulfonamide group and aromatic rings. The presence of the 4-methoxyphenyl and 3,5-dimethylphenyl moieties contributes to its pharmacological profile. The synthesis of this compound typically involves acylation reactions, which have been optimized to enhance selectivity and potency towards specific receptors.

Dopamine Receptor Agonism

Research has demonstrated that this compound exhibits significant agonistic activity at the D3 dopamine receptor (D3R). In functional assays, it has shown to activate β-arrestin recruitment, indicating its role as a full agonist at this receptor. However, it displays minimal activity at the D2 dopamine receptor (D2R), highlighting its selectivity for D3R over D2R .

Table 1: D3R and D2R Activity Comparison

CompoundD3R EC50 (nM)D3R Emax (% control)D2R EC50 (nM)D2R Emax (% control)
1710 ± 150102 ± 4.2>100,000ND
2278 ± 6236 ± 3.1>100,000ND
398 ± 2195 ± 6>100,000ND

This selectivity is crucial for developing therapeutic agents aimed at treating disorders related to dopamine dysregulation without the side effects associated with non-selective dopamine receptor activation.

Antibacterial and Enzyme Inhibition Activity

In addition to its effects on dopamine receptors, the compound has been evaluated for antibacterial properties and enzyme inhibitory activities. Studies have indicated that derivatives containing similar sulfonamide functionalities exhibit significant antibacterial effects against various strains of bacteria and also show inhibition of key enzymes such as acetylcholinesterase (AChE) and urease .

Table 2: Biological Activities of Sulfonamide Derivatives

Activity TypeTargetResult
AntibacterialVarious bacterial strainsSignificant inhibition observed
AChE InhibitionAcetylcholinesteraseIC50 values in low µM range
Urease InhibitionUreaseModerate inhibition

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of compounds related to this compound through systematic SAR investigations. These studies involve synthesizing numerous analogs to assess their binding affinity and functional activity at both D3R and D2R.

For example, a study evaluated over 100 analogs to determine modifications that enhance D3R activity while minimizing D2R interactions. Key findings from these studies suggest that specific substitutions on the aromatic rings significantly influence receptor binding and functional outcomes .

Scientific Research Applications

Research indicates that N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has significant anticancer properties. For example, related compounds have shown selective cytotoxicity against various cancer cell lines. A study reported that similar sulfonamide derivatives exhibited growth inhibition percentages of up to 86% against specific cancer types .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity, as suggested by its structural motifs that are known to interact with bacterial cell walls. Research on related compounds indicates effective inhibition against common pathogens like Escherichia coli and Staphylococcus aureus .

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Antimicrobial Research : A comparative study highlighted the antimicrobial efficacy of sulfonamide derivatives against various strains, establishing a minimum inhibitory concentration (MIC) for related compounds at approximately 256 µg/mL .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Modifications Physicochemical Properties Reported Bioactivity/Applications Reference
N-(3,5-Dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide Piperidine-sulfonyl, 3,5-dimethylphenyl acetamide m.p. 176–178°C; HRMS: [M]+ Not explicitly stated
N-((5-(3,5-Dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide (4e) Thiophene-sulfonyl, 3,5-dimethylphenyl - 67% antibacterial activity (Pseudomonas aeruginosa, 1000 µg)
N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide Benzimidazole-thioacetamide, chloro-methylphenyl - Elastase inhibition
2-[[3-(3,5-Dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide Benzofuropyrimidinyl-sulfanyl, 4-methoxyphenyl - Not explicitly stated
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole-methoxy, 4-methoxyphenyl - Not explicitly stated
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide, diethylphenyl, methoxymethyl Herbicide Pre-emergent herbicide

Sulfonyl and Heterocyclic Modifications

  • Piperidine vs. Thiophene/Benzofuropyrimidine: The target compound’s piperidine-sulfonyl group distinguishes it from thiophene-sulfonyl derivatives (e.g., compound 4e in ) and benzofuropyrimidinyl analogs ().
  • Methoxy vs. Methyl Substituents : The 4-methoxyphenylsulfonyl group in the target compound may confer improved solubility over purely alkyl-substituted analogs (e.g., alachlor in ) but could reduce metabolic stability compared to halogenated derivatives .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Sulfonylation of Piperidine

The foundational step involves the introduction of the 4-methoxyphenylsulfonyl group to the piperidine ring. This is achieved through a nucleophilic substitution reaction between piperidine and 4-methoxyphenylsulfonyl chloride in an aqueous basic medium. The reaction is typically conducted at room temperature for 6–8 hours, with sodium carbonate (Na₂CO₃) serving as the base to neutralize HCl byproducts.

Reaction Conditions

  • Reagents : Piperidine (1.0 equiv), 4-methoxyphenylsulfonyl chloride (1.1 equiv), Na₂CO₃ (2.0 equiv)
  • Solvent : Dichloromethane (DCM)/water (2:1 v/v)
  • Yield : 78–85% after recrystallization from ethanol.

Functionalization of Piperidine at the 2-Position

The sulfonylated piperidine intermediate is subsequently alkylated at the 2-position using 2-bromoacetanilide derivatives. This step employs a modified Ullmann coupling reaction, catalyzed by copper(I) iodide (CuI) in the presence of N,N-diisopropylethylamine (DIPEA).

Critical Parameters

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Temperature : 110°C under nitrogen atmosphere
  • Yield : 65–72% after column chromatography.

Amidation with 3,5-Dimethylaniline

The final step involves the reaction of the bromoacetamide intermediate with 3,5-dimethylaniline. This nucleophilic substitution is facilitated by potassium carbonate (K₂CO₃) in dimethylformamide (DMF), yielding the target compound after 12 hours of reflux.

Optimization Insights

  • Solvent : DMF enhances nucleophilicity of the aniline.
  • Base : K₂CO₃ prevents hydrolysis of the acetamide group.
  • Yield : 88–92% after silica gel purification.

Experimental Procedures and Characterization

Stepwise Synthesis Protocol

Preparation of 1-((4-Methoxyphenyl)Sulfonyl)Piperidine
  • Dissolve piperidine (10 mmol) in DCM (30 mL).
  • Add 4-methoxyphenylsulfonyl chloride (11 mmol) dropwise under ice cooling.
  • Stir at room temperature for 8 hours, then wash with 10% HCl and brine.
  • Dry over MgSO₄ and evaporate to obtain a white solid (85% yield).
Synthesis of 2-Bromo-N-(3,5-Dimethylphenyl)Acetamide
  • React 3,5-dimethylaniline (10 mmol) with 2-bromoacetyl bromide (12 mmol) in THF.
  • Add triethylamine (15 mmol) to neutralize HBr.
  • Isolate via filtration and recrystallize from hexane/ethyl acetate (70% yield).
Coupling to Form the Target Compound
  • Combine 1-((4-methoxyphenyl)sulfonyl)piperidine (5 mmol), 2-bromo-N-(3,5-dimethylphenyl)acetamide (5.5 mmol), and K₂CO₃ (10 mmol) in DMF.
  • Reflux at 120°C for 12 hours.
  • Purify via flash chromatography (hexane:ethyl acetate = 3:1) to obtain the product (90% yield).

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.8 Hz, 2H, SO₂ArH), 6.94 (d, J = 8.8 Hz, 2H, OCH₃ArH), 6.72 (s, 2H, 3,5-dimethylArH), 4.32 (s, 2H, CH₂CO), 3.84 (s, 3H, OCH₃), 3.12–3.45 (m, 4H, piperidine), 2.28 (s, 6H, CH₃), 1.65–1.89 (m, 4H, piperidine).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (CO), 162.1 (SO₂), 139.5, 134.2, 129.8 (aromatic), 55.3 (OCH₃), 52.1 (piperidine), 21.7 (CH₃).
Infrared Spectroscopy (IR)
  • Key Peaks : 3285 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1245 cm⁻¹ (C–O).
Mass Spectrometry (ESI-MS)
  • Observed : m/z 443.2 [M+H]⁺ (calculated for C₂₂H₂₇N₂O₄S: 443.17).

Comparative Analysis of Synthetic Methods

Yield Optimization Strategies

Parameter Method A (CuI/DIPEA) Method B (K₂CO₃/DMF)
Reaction Time 24 hours 12 hours
Temperature 110°C 120°C
Catalyst CuI None
Yield 72% 90%

Method B demonstrates superior efficiency due to the absence of transition metal catalysts, reducing purification complexity.

Solvent Effects on Amidation

  • DMF : 90% yield (polar aprotic solvent enhances nucleophilicity).
  • THF : 75% yield (lower polarity slows reaction kinetics).
  • Toluene : 60% yield (non-polar solvent impedes ionic intermediates).

Challenges and Process Optimization

Sulfonylation Side Reactions

Competing over-sulfonylation was mitigated by using a slight excess of piperidine (1.1 equiv) and maintaining pH > 10 with Na₂CO₃.

Purification of Acetamide Intermediates

Silica gel chromatography with hexane:ethyl acetate (3:1) effectively separated unreacted aniline derivatives, as evidenced by TLC (Rf = 0.45).

Q & A

Q. What are the common synthetic routes for N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include sulfonylation of the piperidine ring and subsequent coupling with acetamide moieties. Catalysts like palladium or copper are often used to facilitate coupling reactions, while temperature control (e.g., reflux in ethanol) and reaction time optimization (e.g., 30 minutes to 12 hours) are critical for achieving yields above 70%. Thin-layer chromatography (TLC) is recommended to monitor intermediate steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise in structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. For example, ¹H NMR can confirm the integration of aromatic protons (e.g., 3,5-dimethylphenyl group), while MS provides molecular weight validation. Challenges include resolving overlapping peaks in crowded aromatic regions and distinguishing sulfonyl vs. acetamide carbonyl signals in ¹³C NMR. High-resolution MS (HRMS) is advised to confirm molecular formula accuracy .

Q. How is the biological activity of this compound assessed in preliminary studies?

Initial screening involves in vitro assays targeting enzymes or receptors of interest (e.g., elastase inhibition assays). Dose-response curves (IC₅₀ values) and selectivity profiling against related targets are performed. For example, analogs with modified aromatic substituents showed varied potency due to steric and electronic effects, requiring comparative analysis of substituent impacts .

Advanced Research Questions

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Analogs with substituent variations (e.g., halogenation, methyl/methoxy groups) reveal key SAR trends. For instance:

Substituent PositionBiological Activity ChangeReference
4-Methoxy on phenylIncreased enzyme inhibition
3,5-Dimethyl on phenylEnhanced selectivity
Such modifications are guided by computational docking to predict binding interactions .

Q. What strategies optimize reaction yield and purity during large-scale synthesis?

  • Catalyst selection : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves closely related byproducts. Yield improvements (>85%) are achievable by iterative adjustments to temperature and stoichiometry .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. For example, rotational isomers of the sulfonyl group may produce split signals in NMR but appear averaged in X-ray structures. Dynamic NMR experiments (variable-temperature studies) or density functional theory (DFT) calculations can reconcile these differences .

Q. What experimental designs are recommended for studying target interactions in biological systems?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) with immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Mutagenesis studies : Identify critical binding residues (e.g., replacing methoxy with ethoxy groups reduces affinity by 2-fold) .

Q. How should researchers address conflicting reports on this compound’s bioactivity across studies?

Contradictions may stem from assay conditions (e.g., pH, co-solvents) or cell line variability. A meta-analysis approach is recommended:

  • Normalize data using internal controls (e.g., reference inhibitors).
  • Validate findings across multiple models (e.g., primary cells vs. immortalized lines). Structural analogs with consistent activity profiles can help isolate critical functional groups .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic buffers, UV light, or elevated temperatures.
  • LC-MS stability assays : Monitor degradation products over 24–72 hours.
  • Plasma stability tests : Incubate with human plasma and quantify parent compound loss via HPLC .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Molecular dynamics simulations predict solubility, membrane permeability (LogP), and metabolic stability. For example:

  • ADMET profiling : Identifies derivatives with reduced cytochrome P450 inhibition.
  • Docking studies : Prioritize analogs with stronger hydrogen bonding to active-site residues (e.g., sulfonyl oxygen interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.